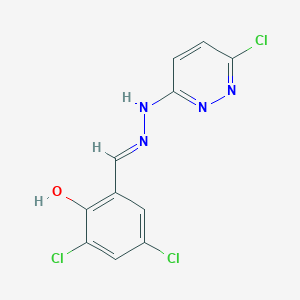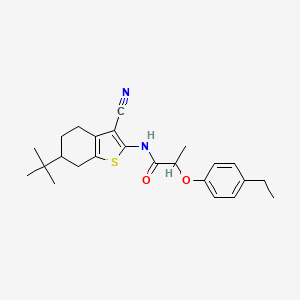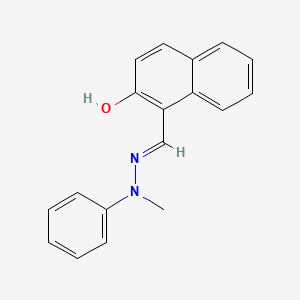
3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone, also known as CPHH, is a chemical compound that has been of interest to the scientific community due to its potential applications in research and development. CPHH is a type of hydrazone that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用机制
3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Additionally, 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of tumor growth.
Biochemical and Physiological Effects:
3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of neurotransmitter levels. Additionally, 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying the role of enzymes in various biological processes. Additionally, 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has been shown to have a high degree of selectivity for certain enzymes, which can help researchers target specific pathways or processes. However, one limitation of using 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone, including the synthesis of new derivatives with improved activity and selectivity, the development of new methods for the delivery of 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone to target tissues, and the study of its potential applications in the treatment of other diseases. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone, as well as its potential toxicity and side effects.
合成方法
3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone can be synthesized using various methods, including the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 6-chloro-3-pyridazinecarbohydrazide in the presence of a suitable catalyst. The reaction mixture is then heated under reflux, and the resulting product is purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has been used in scientific research as a potential anti-tumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential to treat other diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, 3,5-dichloro-2-hydroxybenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has been used in the synthesis of other compounds, including metal complexes, which have been studied for their potential applications in catalysis, materials science, and drug development.
属性
IUPAC Name |
2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N4O/c12-7-3-6(11(19)8(13)4-7)5-15-17-10-2-1-9(14)16-18-10/h1-5,19H,(H,17,18)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXVUVPJMPIKFN-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6138573.png)
![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![4-ethyl-5-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B6138592.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6138593.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6138603.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6138619.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B6138621.png)
![5-{[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B6138623.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B6138631.png)
![1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6138636.png)
![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6138639.png)

![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)